2-Amino-5-(3-nitrophenyl)furan-3,4-dicarbonitrile
Description
Properties
IUPAC Name |
2-amino-5-(3-nitrophenyl)furan-3,4-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N4O3/c13-5-9-10(6-14)12(15)19-11(9)7-2-1-3-8(4-7)16(17)18/h1-4H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJXVNVDXPLLRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C(=C(O2)N)C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(3-nitrophenyl)furan-3,4-dicarbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted phenylhydrazine and a suitable dicarbonitrile, the reaction proceeds through intermediate steps involving condensation and cyclization to form the furan ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(3-nitrophenyl)furan-3,4-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The furan ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the nitro group may yield amino derivatives.
Scientific Research Applications
2-Amino-5-(3-nitrophenyl)furan-3,4-dicarbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-Amino-5-(3-nitrophenyl)furan-3,4-dicarbonitrile is not fully understood. its biological activity is likely due to its ability to interact with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The compound’s analogs vary in heterocyclic cores, substituents, and functional groups, leading to distinct physicochemical and biological properties. Key comparisons include:
Table 1: Structural Comparison of Selected Analogs
Key Observations :
- Heterocyclic Core : Furan (target compound) vs. pyrrole (electron-rich nitrogen) or thiophene (sulfur atom). Thiophene derivatives exhibit enhanced aromatic stability compared to furan .
- Substituents : The 3-nitrophenyl group in the target compound provides stronger electron-withdrawing effects than chloro (in pyrrole analog) or methoxy groups (in thiophene analog), influencing reactivity and intermolecular interactions .
Key Observations :
- The target compound’s synthesis likely parallels methods for dicyano-substituted heterocycles, such as cyclization of nitrile-containing precursors under acidic or catalytic conditions .
- Pyrrole analogs (e.g., ) achieve higher yields due to stable intermediates, whereas thiadiazoles require oxidative steps that limit efficiency .
Physical and Spectral Properties
Table 3: Physical and Spectral Data
Key Observations :
- The absence of melting point data for the target compound suggests further characterization is needed.
- IR spectra consistently show cyano (~2200 cm⁻¹) and nitro (~1350 cm⁻¹) stretches across analogs .
Biological Activity
2-Amino-5-(3-nitrophenyl)furan-3,4-dicarbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological effects, including antitumor and antimicrobial properties, along with relevant case studies and research findings.
Chemical Structure and Properties
The compound features a furan ring substituted with an amino group and a nitrophenyl moiety, contributing to its reactivity and biological activity. The presence of multiple cyano groups enhances its potential for biological interactions.
Antitumor Activity
Recent studies have highlighted the antitumor potential of derivatives related to this compound. For instance, compounds synthesized from cyanoacetylhydrazine and furan derivatives demonstrated significant inhibitory effects against various cancer cell lines:
These results indicate a dose-dependent inhibition of tumor growth, suggesting that structural modifications can enhance antitumor efficacy.
Antimicrobial Activity
The compound also exhibits antimicrobial properties. In vitro evaluations have shown that derivatives of this compound possess significant activity against various pathogens:
| Derivative | Pathogen Tested | MIC (μg/mL) | MBC (μg/mL) | Reference |
|---|---|---|---|---|
| 7b | Staphylococcus aureus | 0.22 | 0.25 | |
| 10 | Escherichia coli | 0.30 | 0.35 | |
| 13 | Pseudomonas aeruginosa | 0.25 | 0.30 |
The minimum inhibitory concentration (MIC) values indicate that these derivatives are promising candidates for further development as antimicrobial agents.
The mechanisms underlying the biological activities of these compounds include:
- Antitumor Mechanism : The compounds may induce apoptosis in cancer cells by activating caspase pathways or inhibiting key signaling pathways involved in cell proliferation.
- Antimicrobial Mechanism : The derivatives have been shown to disrupt bacterial cell walls and inhibit biofilm formation, making them effective against resistant strains.
Case Studies
- Antitumor Evaluation : A study evaluated the effects of various synthesized derivatives on MCF-7, NCI-H460, and SF-268 cell lines. Results indicated that certain modifications to the furan structure significantly enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin .
- Antimicrobial Evaluation : A series of derivatives were tested against common pathogens. Compound 7b showed remarkable activity with an MIC significantly lower than that of traditional antibiotics, indicating its potential as a new therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
